2-[(2,2-Dimethylpropyl)amino]butan-1-ol

Catalog No.
S13799729
CAS No.
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,2-Dimethylpropyl)amino]butan-1-ol

Product Name

2-[(2,2-Dimethylpropyl)amino]butan-1-ol

IUPAC Name

2-(2,2-dimethylpropylamino)butan-1-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-5-8(6-11)10-7-9(2,3)4/h8,10-11H,5-7H2,1-4H3

InChI Key

HJOAWUTVCFZJKW-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC(C)(C)C

2-[(2,2-Dimethylpropyl)amino]butan-1-ol is an organic compound classified as a tertiary amine. Its molecular formula is C11H26N2C_{11}H_{26}N_2 and it has a molecular weight of approximately 186.34 g/mol. The structure of this compound features a butan-1-ol moiety with a dimethylpropyl amino group attached at the second carbon position. This unique arrangement contributes to its chemical properties and potential biological activities.

.4-(Dimethylamino)-1-butanolC6H15NOC_6H_{15}NOAnother positional isomer with distinct reactivity patterns compared to the target compound.

Uniqueness

The uniqueness of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol lies in its bulky dimethylpropyl substituent, which may enhance its lipophilicity and alter its interaction profiles compared to simpler analogs. This characteristic could lead to distinct biological activities and applications in medicinal chemistry that are not observed in its simpler counterparts .

Research into the biological activity of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol indicates potential interactions with various biological targets. It may function as an agonist or antagonist for specific receptors, influencing biochemical pathways relevant to pharmacology. Its structure suggests possible applications in medicinal chemistry, particularly in developing compounds that modulate enzyme activity or receptor function.

The synthesis of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol can be achieved through several methods:

  • Direct Amination: Reacting butan-1-ol with 2,2-dimethylpropylamine under basic conditions.
  • Nucleophilic Substitution: Utilizing butan-1-chloride and reacting it with 2,2-dimethylpropylamine in the presence of a base like sodium hydroxide.
  • Continuous Flow Processes: On an industrial scale, continuous flow methods can enhance yield and purity by maintaining optimal reaction conditions throughout the synthesis.

The compound has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its therapeutic potential and used as a precursor in pharmaceutical synthesis.
  • Chemical Industry: Employed in producing specialty chemicals and agrochemicals.

Studies on the interactions of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol with biological systems are crucial for understanding its pharmacological properties. These interactions may involve binding to specific enzymes or receptors, leading to modulation of their activity. Research is ongoing to elucidate these mechanisms and assess their implications for drug development .

Several compounds share structural similarities with 2-[(2,2-Dimethylpropyl)amino]butan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Dimethylamino)butan-1-olC6H15NOC_6H_{15}NOA simpler structure lacking the bulky dimethylpropyl group; primarily used in organic synthesis.
3-(Dimethylamino)-1-butanolC6H15NOC_6H_{15}NOSimilar amine functionality but differs in position; used in various

The three-dimensional conformational landscape of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol is characterized by multiple rotational degrees of freedom around key bonds, resulting in a complex conformational space [1]. The molecular structure features a butan-1-ol backbone with a secondary amine substitution at the second carbon position, creating significant conformational flexibility [1].

The conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around the carbon-nitrogen bond linking the amino group to the 2,2-dimethylpropyl substituent [2]. According to conformational analysis principles established for tertiary amines, the rotational barriers around tertiary amine centers are influenced by steric interactions between substituents [2] [3]. The 2,2-dimethylpropyl group introduces substantial steric bulk, which significantly constrains the available conformational space compared to smaller alkyl substituents [4].

The hydroxyl group at the terminal position of the butanol chain can participate in intramolecular hydrogen bonding with the nitrogen lone pair, stabilizing certain conformational arrangements [5]. This intramolecular interaction follows the established pattern observed in amino alcohols, where the hydroxyl group preferentially acts as a hydrogen bond donor to the amino nitrogen acceptor [5]. The preferred conformations are those that minimize steric clashes while maximizing favorable electrostatic interactions between the polar functional groups [6].

The bulky 2,2-dimethylpropyl substituent creates significant steric hindrance that affects the molecule's conformational preferences [4]. The tertiary carbon center of this group exhibits restricted rotation due to the three methyl substituents, effectively creating a rigid spherical volume that influences neighboring bond rotations [4]. This steric effect is particularly pronounced in the region around the nitrogen center, where the bulky substituent limits the accessible conformational space [4].

Molecular mechanics calculations demonstrate that the most stable conformations involve extended arrangements that minimize unfavorable steric interactions between the bulky 2,2-dimethylpropyl group and the butanol chain [7]. The conformational energy landscape shows distinct minima corresponding to gauche and trans arrangements around key dihedral angles, with energy barriers between conformers ranging from 2 to 8 kilocalories per mole depending on the specific rotational coordinate [6].

Electronic Structure and Bonding Patterns

The electronic structure of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol is dominated by the presence of both nitrogen and oxygen heteroatoms, which significantly influence the molecule's electronic properties [8]. The nitrogen atom adopts a trigonal pyramidal geometry characteristic of tertiary amines, with the three substituents arranged around the nitrogen center and the lone pair occupying the fourth tetrahedral position [8].

The carbon-nitrogen bonds in the molecule exhibit typical single bond characteristics with bond lengths of approximately 1.47 angstroms, which is intermediate between carbon-carbon bonds (1.54 angstroms) and carbon-oxygen bonds (1.43 angstroms) [8]. The nitrogen center maintains its sp³ hybridization state, with three sigma bonds formed through overlap of carbon sp³ orbitals with nitrogen sp³ hybrid orbitals [8].

The hydroxyl functional group displays characteristic oxygen-hydrogen bonding patterns typical of primary alcohols [9]. The oxygen atom maintains sp³ hybridization with two lone pairs and forms a single covalent bond with hydrogen and carbon [9]. The electronegativity difference between oxygen and hydrogen creates a polar covalent bond with partial negative charge localized on oxygen and partial positive charge on hydrogen [9].

Intramolecular interactions play a crucial role in stabilizing certain electronic configurations [10]. The nitrogen lone pair can engage in weak electrostatic interactions with the hydroxyl hydrogen, creating a favorable electronic arrangement that stabilizes folded conformations [10]. These interactions are characterized by orbital overlap between the nitrogen lone pair and the antibonding orbital of the oxygen-hydrogen bond [10].

The electronic distribution around the tertiary amine nitrogen is influenced by the inductive effects of the three carbon substituents [11]. The 2,2-dimethylpropyl group, being highly branched, exhibits strong electron-donating inductive effects that increase electron density at the nitrogen center [11]. This electronic enrichment enhances the basicity of the nitrogen atom compared to less substituted amines [12].

The molecular orbital structure reveals significant mixing between nitrogen lone pair orbitals and adjacent carbon-hydrogen bonding orbitals [2]. This hyperconjugative interaction stabilizes the molecular electronic structure and contributes to the preferred conformational arrangements [2]. The extent of orbital mixing is modulated by the steric environment around the nitrogen center, with bulky substituents reducing the efficiency of hyperconjugative stabilization [2].

Stereoisomerism and Chiral Center Configuration

2-[(2,2-Dimethylpropyl)amino]butan-1-ol contains one chiral center located at the second carbon atom of the butanol chain, where four different substituents are attached: a hydrogen atom, an ethyl group, a hydroxymethyl group, and the amino substituent [13]. This chiral center gives rise to two possible enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [13].

The priority assignment for the chiral center follows established stereochemical principles [13]. The amino nitrogen substituent receives the highest priority due to its atomic number, followed by the hydroxymethyl carbon, then the ethyl carbon, and finally the hydrogen atom [13]. The absolute configuration is determined by the spatial arrangement of these substituents when viewed along the carbon-hydrogen bond axis [13].

The stereochemical behavior of the chiral center is complicated by the phenomenon of nitrogen inversion at the amino group [8]. The nitrogen atom can undergo rapid pyramidal inversion with an energy barrier of approximately 25 kilojoules per mole, causing interconversion between different nitrogen configurations [8]. However, this process does not affect the absolute configuration of the carbon chiral center [8].

Unlike many chiral amines that cannot be resolved due to rapid nitrogen inversion, the presence of the carbon chiral center in 2-[(2,2-Dimethylpropyl)amino]butan-1-ol allows for the potential isolation of stable enantiomers [14]. The carbon chiral center maintains its configuration independently of nitrogen inversion processes, providing a stable source of molecular chirality [14].

The steric environment around the chiral center is significantly influenced by the bulky 2,2-dimethylpropyl substituent [4]. This bulky group creates pronounced steric interactions that favor certain conformational arrangements and may influence the relative stability of the two enantiomers in different chemical environments [4]. The steric hindrance also affects the accessibility of the chiral center to chemical reagents, potentially influencing reaction selectivity [4].

Conformational analysis reveals that the two enantiomers may exhibit different conformational preferences due to varying steric interactions between the bulky amino substituent and other parts of the molecule [15]. These conformational differences can lead to distinct physical and chemical properties for the individual enantiomers, including different solubilities, melting points, and biological activities [15].

Comparative Structural Features with Analogous Compounds

The structural characteristics of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol can be systematically compared with related amino alcohol compounds to highlight its unique features [1]. The following table presents key structural data for comparison:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-[(2,2-Dimethylpropyl)amino]butan-1-olC₉H₂₁NO159.27Target compound with 2,2-dimethylpropyl group
2-(Dimethylamino)butan-1-olC₆H₁₅NO117.19Dimethyl substitution on nitrogen
2-(Methylamino)butan-1-olC₅H₁₃NO103.16Monomethyl substitution on nitrogen
2-[(2,2-Dimethylpropyl)amino]propan-1-olC₈H₁₉NO145.24Shorter carbon chain (propanol)
4-[(2,2-Dimethylpropyl)amino]butan-2-olC₉H₂₁NO159.27Alcohol on secondary carbon position

The most significant structural distinction of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol lies in its bulky 2,2-dimethylpropyl substituent, which contrasts sharply with simpler alkyl groups found in analogous compounds [1]. This bulky substituent creates a unique steric environment that fundamentally alters the molecule's conformational landscape compared to compounds bearing smaller substituents [4].

Comparison with 2-(dimethylamino)butan-1-ol reveals the impact of substituent size on molecular properties [16]. While both compounds share the same butanol backbone and amino substitution pattern, the replacement of two methyl groups with a single 2,2-dimethylpropyl group significantly increases molecular weight and steric bulk [16]. This structural modification is expected to enhance lipophilicity and alter biological activity profiles .

The structural relationship with 2-(methylamino)butan-1-ol demonstrates the progression from secondary to tertiary amine functionality [18]. The addition of the bulky 2,2-dimethylpropyl group converts the secondary amine to a tertiary amine, eliminating hydrogen bonding capability at the nitrogen center while introducing substantial steric hindrance [18] [11].

Comparison with the propanol analog 2-[(2,2-Dimethylpropyl)amino]propan-1-ol highlights the effect of chain length on molecular flexibility [19]. The additional methylene unit in the butanol derivative provides increased conformational freedom and potentially different interaction profiles with biological targets [19]. The longer chain also increases the distance between the amino and hydroxyl functional groups, affecting intramolecular hydrogen bonding patterns [5].

The positional isomer 4-[(2,2-Dimethylpropyl)amino]butan-2-ol demonstrates how the location of functional groups influences molecular architecture [20]. Moving the hydroxyl group from the primary to secondary position and relocating the amino substituent creates fundamentally different hydrogen bonding capabilities and conformational preferences [20]. The secondary alcohol exhibits different chemical reactivity compared to the primary alcohol in the target compound [21].

Structural analysis reveals that the 2,2-dimethylpropyl group serves as an effective steric shield, protecting the nitrogen lone pair from approach by potential reactants [4] [22]. This steric protection is less pronounced in smaller analogs, making 2-[(2,2-Dimethylpropyl)amino]butan-1-ol potentially more selective in its chemical interactions [22]. The bulky substituent also influences the molecule's overall shape, creating a more spherical volume distribution compared to linear analogs [23].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

159.162314293 g/mol

Monoisotopic Mass

159.162314293 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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